molecular formula C19H16Cl3N5 B2730823 7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride CAS No. 2138802-60-3

7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride

Cat. No.: B2730823
CAS No.: 2138802-60-3
M. Wt: 420.72
InChI Key: DRRBSIFJKXCGAS-UHFFFAOYSA-N
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Description

7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine; dihydrochloride is a synthetic quinoline derivative featuring a 7-chloro-4-aminoquinoline core linked via a Schiff base (methylideneamino) to a 4-imidazol-1-ylphenyl substituent. The dihydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name

7-chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5.2ClH/c20-15-3-6-17-18(7-8-22-19(17)11-15)24-23-12-14-1-4-16(5-2-14)25-10-9-21-13-25;;/h1-13H,(H,22,24);2*1H/b23-12+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRBSIFJKXCGAS-BDXDFEPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C3C=CC(=CC3=NC=C2)Cl)N4C=CN=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C3C=CC(=CC3=NC=C2)Cl)N4C=CN=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride, also known by its CAS number 2138802-60-3, is a synthetic compound belonging to the class of quinoline derivatives. These derivatives are recognized for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

PropertyValue
Molecular Formula C19H16ClN5
Molecular Weight 420.7 g/mol
IUPAC Name This compound
CAS Number 2138802-60-3

Antimicrobial Activity

Research indicates that 7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the inhibition of nucleic acid synthesis in bacterial cells, which is critical for bacterial growth and replication.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values for 7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine against selected bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis 4.69
Staphylococcus aureus 5.64
Enterococcus faecalis 8.33
Escherichia coli 2.33
Pseudomonas aeruginosa 13.40
Salmonella typhi 11.29

These values suggest that the compound has potent antibacterial properties, particularly against E. coli and B. subtilis.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida albicans and Fusarium oxysporum. The observed MIC values for these fungi are as follows:

Fungal StrainMIC (µM)
Candida albicans 16.69
Fusarium oxysporum 56.74

These results indicate that the compound may serve as a potential candidate for antifungal drug development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific kinases involved in cell proliferation.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on human cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
  • Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR models have been developed to predict the biological activity of quinoline derivatives, including this compound. These models identified key structural features that enhance its efficacy against cancer cells, providing insights for future drug design.

The biological activity of 7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine is primarily attributed to its interaction with specific molecular targets within microbial and cancer cells:

  • Nucleic Acid Synthesis Inhibition : The compound disrupts nucleic acid synthesis in bacteria, a critical target for many antibiotics.
  • Apoptosis Induction in Cancer Cells : It activates apoptosis-related pathways by modulating key signaling molecules within cancer cells.
  • Metal Complex Formation : Research suggests that metal complexes formed with this compound may enhance its biological activity, particularly in cancer therapy.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine. This compound has shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . Research indicates that certain derivatives exhibit low minimum inhibitory concentrations (MIC), suggesting their potential as antimicrobial agents.

Case Study: Antimicrobial Screening

A study involving the synthesis of several quinoline derivatives demonstrated that compounds similar to 7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine exhibited significant antibacterial activity. For instance, some derivatives achieved MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

Antimalarial Properties

Quinoline derivatives are well-known for their antimalarial activity. The compound in focus has been investigated for its effectiveness against chloroquine-resistant strains of Plasmodium falciparum . Research has shown that modifications to the quinoline structure can enhance potency and selectivity against malaria parasites.

Case Study: Efficacy Against Malaria

A series of quinoline derivatives were evaluated for their antiplasmodial activity, revealing that structural modifications could lead to improved pharmacokinetic profiles and efficacy in vivo. Compounds derived from the quinoline scaffold demonstrated excellent oral efficacy in mouse models, with effective doses below 1 mg/kg .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinoline compounds has been crucial for optimizing their efficacy. Modifications at specific positions on the quinoline ring or the imidazole moiety can significantly influence biological activity. Studies have shown that introducing electron-withdrawing groups can enhance antibacterial properties, while specific side chains can improve antimalarial efficacy .

Summary of Applications

Application AreaFindingsReferences
Antimicrobial ActivitySignificant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa with low MIC values
Antimalarial PropertiesEffective against chloroquine-resistant Plasmodium falciparum with promising in vivo results
Mechanism of ActionInhibition of translation elongation factors in malaria parasites
Structure-Activity RelationshipModifications enhance antibacterial and antimalarial activities

Comparison with Similar Compounds

Structural Analogues

The target compound shares its 7-chloro-4-aminoquinoline backbone with numerous derivatives, differing primarily in the substituent at the 4-position. Key structural analogs include:

Compound ID/Ref Substituent Group Key Structural Features
Target Compound 4-Imidazol-1-ylphenyl Schiff base Imidazole-phenyl group; dihydrochloride salt
15, 16, 22–25 Pyrazolyl-phenyl derivatives Substituted pyrazolyl rings (e.g., Cl, OMe, Ph)
37, 38 Chlorophenyl-pyrazolyl-trimethoxyphenyl Bulky aryl groups with methoxy substituents
14a–c Triazole-benzimidazole hybrids Triazole linker with benzimidazole moiety
5 Diethylamino-cyclohexadienyl Aliphatic amine with cyclohexadienyl group
MG3 Pyrrolizidinylmethyl Rigid pyrrolizidine scaffold

Key Observations :

  • Bulky substituents (e.g., trimethoxyphenyl in 37 ) may enhance lipophilicity, whereas hydrophilic groups (e.g., dihydrochloride salt in the target) improve solubility.

Key Observations :

  • Ultrasound irradiation (e.g., 7, 8 ) improves reaction efficiency compared to conventional methods.
  • High melting points (>200°C for 37, 38 ) correlate with aromaticity and crystalline stability.

Key Observations :

  • Pyrazolyl derivatives (e.g., 15, 16 ) lack explicit bioactivity data but share structural motifs with active antiproliferative agents.
Pharmacological and Computational Insights
  • Enzyme Inhibition : Compounds with propargyl groups (e.g., AChE inhibitors ) exhibit sub-micromolar IC50 values, supported by molecular docking showing interactions with catalytic triads.
  • ADME Predictions : Triazole-benzimidazole hybrids ( 14a–c ) show favorable logP (2.1–3.5) and bioavailability scores (>0.55), suggesting the target’s dihydrochloride form may further optimize solubility.
  • Resistance Profiles : Antimalarial analogs (e.g., 5 ) retain efficacy against chloroquine-resistant Plasmodium strains, a critical advantage for the target compound if similarly tested.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 4-aminoquinoline derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of 4-aminoquinoline derivatives typically involves nucleophilic substitution of 4,7-dichloroquinoline with primary or secondary amines. For example, in the synthesis of N-(3-(4-(Adamant-2-yl)piperazin-1-yl)propyl)-7-chloroquinolin-4-amine (17), refluxing with triethylamine in ethanol for 10 days was critical to achieving substitution at the C4 position of the quinoline core . Yield optimization can be achieved by adjusting stoichiometry (e.g., using 1.3 equivalents of amine), solvent polarity (NMP or acetonitrile for better solubility), and reaction time (prolonged heating for sluggish nucleophiles). Purification via silica chromatography or recrystallization is recommended for high-purity products .

Q. How can structural characterization of the compound be rigorously validated?

  • Methodological Answer : Confirm the identity of the compound using a combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). For instance, 1H NMR^1 \text{H NMR} signals for the imine proton (δ ~8.5–9.0 ppm) and aromatic protons in the quinoline core (δ ~7.2–8.6 ppm) are diagnostic. HRMS data (e.g., calculated vs. observed [M+H]+^+) should match within 5 ppm error . Purity (>95%) can be verified via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antimalarial activity?

  • Methodological Answer : SAR studies should systematically modify the imidazole-phenylimine substituent and the quinoline core. For example:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to enhance binding to heme in Plasmodium parasites. Evidence from compound 3d–3j shows that alkylamino groups (e.g., piperazine) at the C3 position improve potency against chloroquine-resistant strains (e.g., K1) .
  • Core Modifications : Replace the quinoline with a pyridobenzoxazine scaffold (e.g., E2X ) to reduce off-target toxicity while maintaining activity .
  • In Vitro Testing : Use synchronized cultures of Plasmodium falciparum (e.g., Dd2, 3D7) under 5% CO2_2 to assess IC50_{50} values, with chloroquine as a control .

Q. How can computational tools streamline reaction design and mechanistic studies?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, such as the nucleophilic attack on 4,7-dichloroquinoline. Software like Gaussian or ORCA can predict transition states and activation energies. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent, catalyst) for imine formation . Molecular docking (AutoDock Vina) can also predict binding modes to PfCRT, a key resistance protein, guiding rational design .

Q. What experimental approaches address contradictions in biological data across different Plasmodium strains?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., activity against FcB1 vs. K14 strains) may arise from genetic variations in drug transporters (PfCRT, PfMDR1). To resolve this:

  • Resistance Reversal Assays : Co-administer verapamil (a resistance inhibitor) to test if potency improves in Dd2 strains .
  • Proteomics : Use LC-MS/MS to quantify drug accumulation in infected erythrocytes, comparing sensitive (3D7) and resistant (K1) strains .
  • Gene Knockout : Generate PfCRT-null parasites via CRISPR-Cas9 to isolate transporter-specific effects .

Q. How can researchers overcome compound instability in physiological conditions?

  • Methodological Answer : Stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma (pH 7.4) are critical. For the dihydrochloride salt, monitor degradation via HPLC at 37°C over 24 hours. Strategies include:

  • Prodrug Design : Introduce ester moieties at the imine nitrogen to enhance solubility and reduce hydrolysis .
  • Formulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time, as demonstrated for similar 4-aminoquinolines .

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